molecular formula C15H17Cl2NO B5726475 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine

1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine

Cat. No. B5726475
M. Wt: 298.2 g/mol
InChI Key: HAIMQVYALQFTIJ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as JNJ-7925476 and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including the ability to inhibit the activity of certain enzymes and receptors in the body. These activities make it a promising candidate for the development of new drugs and therapies for a variety of diseases.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine may have potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit PDE10A, this compound has also been found to affect the activity of other enzymes and receptors in the body. These effects may have potential applications in the treatment of a variety of diseases, including neurological disorders, cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the dosage and exposure time when using this compound in experimental settings.

Future Directions

There are several potential future directions for research on 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. One area of research could be the development of new drugs and therapies based on the biochemical and physiological effects of this compound. Another area of research could be the study of the potential side effects and toxicity of this compound, in order to better understand its safety profile. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of specific diseases, such as neurological disorders, cancer, and cardiovascular disease.

Synthesis Methods

The synthesis method for 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine involves several steps. The first step is the synthesis of 3-(2,6-dichlorophenyl)acryloyl chloride, which is then reacted with 4-methylpiperidine to produce 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine. This synthesis method has been reported in several scientific journals and is considered to be a reliable method for producing this compound.

properties

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2NO/c1-11-7-9-18(10-8-11)15(19)6-5-12-13(16)3-2-4-14(12)17/h2-6,11H,7-10H2,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIMQVYALQFTIJ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one

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